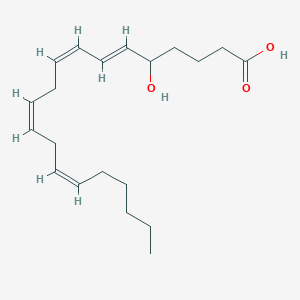

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No. B163560

Key on ui cas rn:

73307-52-5

M. Wt: 320.5 g/mol

InChI Key: KGIJOOYOSFUGPC-XTDASVJISA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04814487

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.

[Compound]

Name

1-14C-arachidonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

|

Step Two

[Compound]

|

Name

|

1-14C-arachidonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an agent which increases the ability of divalent ions such as Ca++

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The final volume in each tube was

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04814487

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.

[Compound]

Name

1-14C-arachidonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

|

Step Two

[Compound]

|

Name

|

1-14C-arachidonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an agent which increases the ability of divalent ions such as Ca++

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The final volume in each tube was

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04814487

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.

[Compound]

Name

1-14C-arachidonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

|

Step Two

[Compound]

|

Name

|

1-14C-arachidonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an agent which increases the ability of divalent ions such as Ca++

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The final volume in each tube was

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |